

Spectroscopic Data of 4-Bromo-N-phenylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-N-phenylbenzenesulfonamide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-N-phenylbenzenesulfonamide**, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Executive Summary

4-Bromo-N-phenylbenzenesulfonamide is a sulfonamide derivative containing a brominated phenyl ring and an N-phenyl substituent. Its structural elucidation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents available spectroscopic data for this compound and provides standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-N-phenylbenzenesulfonamide** and its close analogs. Due to the limited availability of dedicated public spectra for the title compound, data from structurally similar molecules are included for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise ^1H and ^{13}C NMR data for **4-Bromo-N-phenylbenzenesulfonamide** are not readily available in the public domain. However, the expected chemical shifts can be reliably predicted by examining the spectra of closely related analogs.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Bromo-N-phenylbenzenesulfonamide**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH	~10.5	Singlet (broad)	-
Ar-H ($\text{SO}_2\text{-C}_6\text{H}_4\text{-Br}$)	7.6 - 7.8	Multiplet	~8-9
Ar-H ($\text{NH-C}_6\text{H}_5$)	7.0 - 7.4	Multiplet	~7-8

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Bromo-N-phenylbenzenesulfonamide**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-Br	~128
C-S	~140
Aromatic C-H ($\text{SO}_2\text{-C}_6\text{H}_4\text{-Br}$)	~129, ~132
Aromatic C-H ($\text{NH-C}_6\text{H}_5$)	~121, ~125, ~129
C-N	~137

Note: Predicted values are based on data from similar sulfonamide structures and established chemical shift increments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for **4-Bromo-N-phenylbenzenesulfonamide**

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch	3200 - 3300	Medium
Aromatic C-H Stretch	3000 - 3100	Medium
S=O Asymmetric Stretch	1330 - 1370	Strong
S=O Symmetric Stretch	1150 - 1180	Strong
C=C Aromatic Stretch	1450 - 1600	Medium
C-N Stretch	1200 - 1350	Medium
C-Br Stretch	500 - 600	Medium-Strong
S-N Stretch	900 - 950	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for **4-Bromo-N-phenylbenzenesulfonamide**[\[1\]](#)

Ion	m/z (Mass-to-Charge Ratio)	Relative Intensity (%)
[M] ⁺	311/313	Isotopic pattern for Br
[M-SO ₂] ⁺	247/249	Isotopic pattern for Br
[C ₆ H ₅ N] ⁺	92	100
[C ₆ H ₅] ⁺	77	High
[C ₄ H ₃ S] ⁺	91	Moderate
[BrC ₆ H ₄ SO ₂] ⁺	219/221	Isotopic pattern for Br
[BrC ₆ H ₄] ⁺	155/157	Isotopic pattern for Br

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromo-N-phenylbenzenesulfonamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- **Data Acquisition for 1H NMR:**
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **Data Acquisition for ^{13}C NMR:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
 - A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
 - KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
 - Place the sample in the spectrometer and collect the sample spectrum.
 - The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

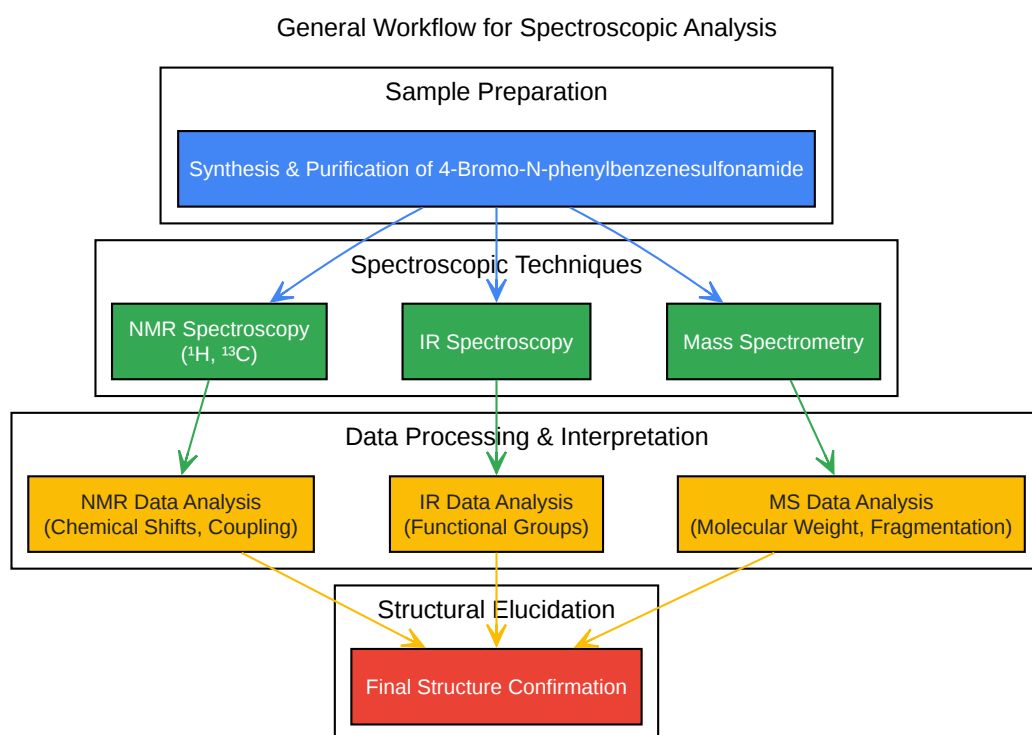
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample like **4-Bromo-N-phenylbenzenesulfonamide**, direct insertion probe or LC-MS would be appropriate.
- Ionization: Electron Ionization (EI) is a common technique for generating ions and inducing fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, resulting in a mass spectrum that plots relative intensity versus m/z . High-resolution mass spectrometry (HRMS)

can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-N-phenylbenzenesulfonamide**.



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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **4-Bromo-N-phenylbenzenesulfonamide**. For further in-depth analysis, it is recommended to acquire and analyze the spectra of a purified sample using the protocols outlined herein.

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References

- 1. researchgate.net [researchgate.net]
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